2-Methylanthracene
Overview
Description
2-Methylanthracene is an aromatic hydrocarbon with the molecular formula C15H12. It is a derivative of anthracene, where a methyl group is substituted at the second position of the anthracene ring. This compound is known for its photophysical properties and is used in various scientific and industrial applications.
Mechanism of Action
Target of Action
2-Methylanthracene, a polycyclic aromatic hydrocarbon (PAH), primarily targets the aryl hydrocarbon receptor (AHR) in cells . AHR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic hydrocarbons .
Biochemical Pathways
The activation of AHR by this compound affects various biochemical pathways. One key pathway is the upregulation of cytochrome P450 enzymes, such as CYP1A1 . These enzymes play a crucial role in the metabolism of xenobiotics and endogenous compounds.
Pharmacokinetics
Its metabolism likely involves enzymatic processes, particularly those mediated by cytochrome P450 enzymes .
Result of Action
The interaction of this compound with AHR and the subsequent activation of biochemical pathways can lead to various molecular and cellular effects. For instance, it has been reported to cause oxidative stress and DNA damage . Moreover, it can dysregulate gap junctional intercellular communication, which is crucial for maintaining tissue homeostasis .
Biochemical Analysis
Biochemical Properties
It is known that anthraquinones, a large group of polyketides containing compounds like 2-Methylanthracene, can interact with various enzymes and proteins
Cellular Effects
Studies on similar PAHs suggest that they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is suggested that PAHs can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Anthraquinones and their derivatives are known to be involved in various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylanthracene can be synthesized through several methods. One common approach involves the methylation of anthracene using methyl iodide in the presence of a strong base such as potassium hydroxide. The reaction typically occurs under reflux conditions to ensure complete methylation.
Industrial Production Methods: In industrial settings, this compound is often obtained from anthracene oil. The process involves distillation to isolate the fraction boiling between 352°C and 365°C, followed by purification through recrystallization from ethanol .
Chemical Reactions Analysis
Types of Reactions: 2-Methylanthracene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, are common.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydro-2-methylanthracene.
Substitution: Nitro-2-methylanthracene, bromo-2-methylanthracene.
Scientific Research Applications
2-Methylanthracene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential use in photodynamic therapy.
Industry: Utilized in the production of dyes, pigments, and as a fluorescent probe in material science.
Comparison with Similar Compounds
Anthracene: The parent compound, lacking the methyl group.
9-Methylanthracene: Methyl group substituted at the ninth position.
1-Methylanthracene: Methyl group substituted at the first position.
Comparison: 2-Methylanthracene is unique due to its specific substitution pattern, which influences its chemical reactivity and photophysical properties. Compared to anthracene, the presence of the methyl group enhances its solubility in organic solvents and alters its electronic properties, making it more suitable for certain applications .
Properties
IUPAC Name |
2-methylanthracene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12/c1-11-6-7-14-9-12-4-2-3-5-13(12)10-15(14)8-11/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMFBYTZOGMSQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=CC=CC=C3C=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060616 | |
Record name | 2-Methylanthracene | |
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Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Faintly yellow powder; [Sigma-Aldrich MSDS] | |
Record name | 2-Methylanthracene | |
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Vapor Pressure |
0.0000501 [mmHg] | |
Record name | 2-Methylanthracene | |
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CAS No. |
613-12-7, 26914-18-1 | |
Record name | 2-Methylanthracene | |
Source | CAS Common Chemistry | |
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Record name | 2-Methylanthracene | |
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Record name | 2-METHYLANTHRACENE | |
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Record name | 2-Methylanthracene | |
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Record name | 2-methylanthracene | |
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Record name | 2-METHYLANTHRACENE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Methylanthracene?
A1: this compound has the molecular formula C15H12 and a molecular weight of 192.26 g/mol.
Q2: How can I identify this compound using spectroscopic techniques?
A2: this compound can be characterized using various spectroscopic methods:
- UV Resonance Raman Spectroscopy: This technique, especially when employing a KrF excimer laser (249 nm), allows for sensitive detection and quantification of this compound. []
- Cavity Ring-Down Spectroscopy: This method enables high-resolution measurements of the S0-S1 absorption spectrum of this compound in the ultraviolet region (330-375 nm), revealing its vibronic band system. []
- Fluorescence Spectroscopy: this compound exhibits characteristic fluorescence properties, including dual fluorescence lifetimes attributed to different conformations. [] Furthermore, its fluorescence is quenched by nitromethane through an electron transfer mechanism. []
- NMR Spectroscopy: NMR can be used to determine the configuration of adducts formed by this compound in Diels-Alder reactions. []
Q3: Does this compound form stable pairs in adsorbed states?
A3: Unlike anthracene, which readily forms ground-state stable pairs on silica surfaces, this compound shows no evidence of pairing even at high surface coverages. Instead, it tends to crystallize on the surface. []
Q4: Can polystyrene plastic be a source of this compound in the marine environment?
A4: Yes, research has shown that polystyrene plastic can act as both a source and a sink for polycyclic aromatic hydrocarbons (PAHs), including this compound. [] This raises concerns about the potential ecological impact of plastic debris in marine environments.
Q5: What happens to this compound under solar radiation in aqueous environments?
A5: this compound undergoes decomposition when exposed to solar radiation in water. This process is faster than the decomposition of anthracene and slower than 9-methylanthracene. The primary degradation products are ketones and hydroxyl derivatives. []
Q6: How does the position of the methyl group influence the photostability of methylanthracenes?
A6: The position of the methyl group in methylanthracenes appears to have a negligible effect on their photostability. This has been observed in studies comparing the photodegradation of various methylanthracene isomers. []
Q7: Are there any catalytic applications of this compound?
A7: While this compound itself is not typically used as a catalyst, its formation during the pyrolysis of 2-methyl-cis-9,10-bis(hydroxymethyl)-9,10-dihydroanthracene highlights its potential relevance in understanding reaction mechanisms involving anthracene derivatives. []
Q8: Have there been any computational studies on this compound?
A8: Yes, computational methods like Density Functional Theory (DFT) have been employed to study this compound. These studies focused on understanding its structure, vibrational transitions, and the assignment of vibronic bands in its absorption spectrum. Time-dependent DFT calculations, along with Franck-Condon factor calculations, provided insights into its excited state properties. []
Q9: How does the methyl group in this compound affect its biological activity compared to anthracene?
A9: The presence and position of the methyl group significantly influence the biological activity of methylanthracenes. Studies on rat liver epithelial cells showed that while anthracene and this compound did not significantly inhibit gap junction intercellular communication (GJIC), isomers with a methyl group at positions 1 or 9 were potent inhibitors. This difference is attributed to the formation of a "bay-like" region in the 1- and 9-substituted isomers. [, ]
Q10: Does this compound induce apoptosis in human cells?
A10: Unlike bay-region-containing polycyclic aromatic hydrocarbons, this compound does not induce apoptosis in human monocytic THP-1 cells. This further supports the structure-activity relationship that suggests a bay-region is crucial for this particular biological activity. []
Q11: What are the mutagenic potentials of this compound during water disinfection with chlorine?
A11: Chlorination of water containing this compound can generate mutagenic byproducts. These byproducts have been shown to be most mutagenic on the TA98 strain with S9 mix. This highlights the potential health risks associated with the chlorination of water contaminated with PAHs. []
Q12: How can I analyze this compound in complex mixtures?
A12: Several analytical techniques can be used to separate and quantify this compound in complex mixtures:
- High-Performance Liquid Chromatography (HPLC): This method, particularly with UV detection at 254 nm, is effective for separating and quantifying this compound in samples like anthracene cake and anthraquinone produced during industrial processes. []
- Gas Chromatography/Mass Spectrometry (GC/MS): This technique is valuable for analyzing the products formed during the flow-vacuum pyrolysis of compounds like 2-methyl-cis-9,10-bis(hydroxymethyl)-9,10-dihydroanthracene, where this compound is a major product. []
Q13: Can white rot fungi degrade this compound?
A13: Research has shown that certain white rot fungi, particularly Bjerkandera adusta, can oxidize this compound in a manganese-independent reaction catalyzed by manganese-lignin peroxidase. This enzymatic reaction primarily produces the corresponding quinone as a metabolite. []
Q14: How does the presence of manganese ions impact the oxidation of this compound by manganese-lignin peroxidase?
A14: Interestingly, the presence of manganese ions actually decreases the rate of this compound oxidation by manganese-lignin peroxidase from Bjerkandera adusta. This emphasizes the complexity of the enzymatic mechanisms involved in PAH degradation. []
Q15: What new technologies can be used to study this compound and similar compounds?
A15: The Even-Lavie valve, a pulsed helium droplet source, is a promising tool for studying the electronic spectroscopy of molecules like this compound. This technology provides a unique environment for spectroscopic investigations and offers higher droplet densities compared to continuous helium droplet beams. []
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